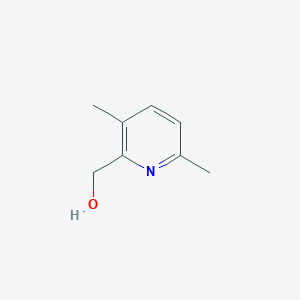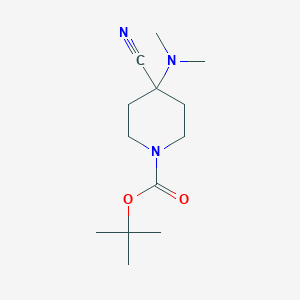![molecular formula C6H3BrN2S B3030041 Thiazolo[5,4-b]pyridine, 5-bromo- CAS No. 857969-66-5](/img/structure/B3030041.png)
Thiazolo[5,4-b]pyridine, 5-bromo-
Overview
Description
Thiazolo[5,4-b]pyridine, 5-bromo- is a chemical compound that is part of a broader class of thiazolo[5,4-b]pyridine derivatives. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position on the pyridine ring is a common structural feature that can be utilized for further chemical modifications .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives can be achieved through various methods. One approach involves the reaction of chloronitropyridines with thioamides or thioureas to produce a range of 6-nitrothiazolo[5,4-b]pyridine derivatives with different substituents at the 2-position . Another method includes the regioselective synthesis from 2-bromo-1-phenyl ethylidenemalononitrile, leading to the formation of thiazolo[4,5-b]pyridines confirmed by X-ray analysis . Additionally, 5-bromo-2,4-dichloro-6-methylpyrimidine has been used as a starting material to obtain 4-amino-5-bromo-2-substituted-aminopyrimidines, which can be further reacted to form new thiazolo[4,5-d]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of thiazolo[5,4-b]pyridine derivatives has been elucidated using various analytical techniques. X-ray crystallography has been employed to confirm the structures of certain derivatives, providing detailed insights into their three-dimensional conformations . Additionally, spectral data such as NMR spectroscopy have been used to characterize the synthesized compounds .
Chemical Reactions Analysis
Thiazolo[5,4-b]pyridine derivatives can undergo a variety of chemical reactions, allowing for the introduction of diverse functional groups. For instance, the reaction of 4-iminothiazolidin-2-one with acetoacetic ester has been used to obtain 5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one, which can be further modified at different positions . The condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes followed by alkylation reactions has also been reported to yield novel 6-bromo-imidazo[4,5-b]pyridine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolo[5,4-b]pyridine derivatives are influenced by their molecular structure and the nature of substituents. These compounds have been found to exhibit a range of biological activities, including herbicidal, anti-inflammatory, and antioxidant properties . The introduction of haloalkyl substituents has been shown to enhance herbicidal activity, particularly against dicotyledonous species . The anti-inflammatory action of these derivatives has been evaluated in vivo, with some compounds demonstrating strong activity, even exceeding that of standard drugs like Ibuprofen . The antioxidant activity has been assessed in vitro using the DPPH radical scavenging method, indicating the potential of these compounds as antioxidants .
Scientific Research Applications
Optical Sensors and Biological Applications
Compounds containing Thiazolo[5,4-b]pyridine, 5-bromo- and related derivatives have been extensively utilized in the development of optical sensors due to their unique electronic properties and ability to interact with various biological targets. These compounds, often featuring heteroatoms and derivatives like pyrimidine, have shown potential in sensing applications and exhibit a range of biological activities. The versatility of these compounds is attributed to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in various environmental and biological contexts (Jindal & Kaur, 2021).
Synthetic Methods and Pharmacological Properties
Research on Thiazolo[5,4-b]pyridine derivatives, including 5-bromo- variants, has provided insights into their synthesis and broad pharmacological applications. These compounds have been studied for their potential in creating new physiologically active substances, with a focus on diverse biological effects such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. The versatility of Thiazolo[5,4-b]pyridine scaffolds is also highlighted by their potential in treating hyperproliferative disorders, diabetes, bacterial infections, tuberculosis, sexual dysfunctions, and even cancer (Chaban, 2015).
Kinase Inhibition and Medicinal Chemistry
Thiazolo[5,4-b]pyridine derivatives have been identified as key scaffolds in the design of kinase inhibitors, crucial for therapeutic applications targeting various diseases. The structural similarity to purines makes them ideal candidates for adenosine antagonists and other related biological roles. Their application in kinase inhibition demonstrates the potential of these compounds in developing treatments for diseases associated with kinase activity (Wenglowsky, 2013).
Optoelectronic Materials
The incorporation of Thiazolo[5,4-b]pyridine units into optoelectronic materials has been explored due to their promising electronic properties. These compounds contribute to the development of materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their importance beyond medicinal applications (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine, 5-bromo- is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of acyl-ACP thioesterase , a potent PI3K inhibitor , and a c-KIT inhibitor . These targets play crucial roles in various biological processes, including lipid metabolism, cell growth and proliferation, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a c-KIT inhibitor, it binds to the c-KIT protein, a type of tyrosine kinase, and prevents it from phosphorylating other proteins, which is a key step in signal transduction . This inhibition can lead to changes in cellular processes, such as cell growth and proliferation.
Biochemical Pathways
The inhibition of these targets by Thiazolo[5,4-b]pyridine, 5-bromo- can affect several biochemical pathways. For example, the inhibition of acyl-ACP thioesterase can disrupt lipid metabolism, while the inhibition of PI3K can affect the PI3K/Akt signaling pathway, which is involved in cell survival and growth . The inhibition of c-KIT can affect the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Result of Action
The molecular and cellular effects of Thiazolo[5,4-b]pyridine, 5-bromo-'s action depend on the specific target and pathway it affects. For instance, its inhibition of c-KIT can lead to decreased cell proliferation and increased apoptosis in cells that rely on c-KIT signaling for survival . Similarly, its inhibition of PI3K can lead to decreased cell growth and proliferation .
Safety and Hazards
properties
IUPAC Name |
5-bromo-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-2-1-4-6(9-5)10-3-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGZXGZVCNYHHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306646 | |
| Record name | 5-Bromothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857969-66-5 | |
| Record name | 5-Bromothiazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857969-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
